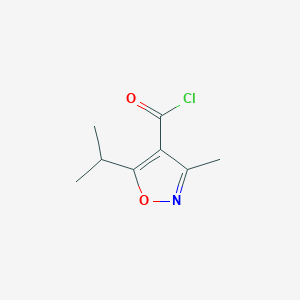
5-Isopropyl-3-methylisoxazole-4-carbonyl chloride
Descripción general
Descripción
5-Isopropyl-3-methylisoxazole-4-carbonyl chloride: is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-3-methylisoxazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Isopropyl-3-methylisoxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization to form isoxazoles.
Reduction: Reduction of nitro groups to amines, which can then be cyclized to form isoxazoles.
Substitution: Reaction with alkynes in the presence of catalysts to form isoxazole-linked conjugates.
Common Reagents and Conditions:
Oxidation: CuCl-mediated intramolecular cyclization.
Reduction: Use of reducing agents like LiAlH4.
Substitution: Catalysts such as 18-crown-6, K2CO3, and 4-toluenesulfonyl chloride.
Major Products: The major products formed from these reactions are various substituted isoxazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Isopropyl-3-methylisoxazole-4-carbonyl chloride is used as an intermediate in the synthesis of complex molecules.
Biology: In biological research, isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and antiviral properties .
Medicine: Isoxazole compounds, including this compound, are explored for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders .
Industry: In the industrial sector, these compounds are used in the development of agrochemicals and materials science. Their stability and reactivity make them suitable for various applications .
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-3-methylisoxazole-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. It may also modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .
Comparación Con Compuestos Similares
- 3-Methylisoxazole-4-carbonyl chloride
- 5-Methylisoxazole-4-carbonyl chloride
- 3,5-Dimethylisoxazole-4-carbonyl chloride
Comparison: 5-Isopropyl-3-methylisoxazole-4-carbonyl chloride is unique due to the presence of the isopropyl group at the 5-position, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propiedades
IUPAC Name |
3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-4(2)7-6(8(9)11)5(3)10-12-7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPCQAMMACADHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573872 | |
| Record name | 3-Methyl-5-(propan-2-yl)-1,2-oxazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90006-55-6 | |
| Record name | 3-Methyl-5-(propan-2-yl)-1,2-oxazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid](/img/structure/B1627924.png)


![6-Bromo-2-(4-iodo-phenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1627931.png)
![2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627932.png)
![3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde](/img/structure/B1627934.png)




